An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-Bromo-6-methylimidazo[1,2-a]pyridine. The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental context.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | Calculated |
| Molecular Weight | 211.06 g/mol | [] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | 75-95 °C (estimated) | Based on related compounds[2][3] |
| Boiling Point | Not available | - |
| Density | 1.60 g/cm³ | [] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | General characteristic of imidazopyridines |
| pKa | Not experimentally determined. Estimated to be weakly basic. | General characteristic of imidazopyridines |
| logP | Not experimentally determined. Predicted to be moderately lipophilic. | General characteristic of imidazopyridines |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties outlined above are crucial for reproducible research. The following sections describe generalized, standard protocols that are widely applicable to organic compounds like 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, provides a straightforward route to this heterocyclic system.
A general procedure is as follows:
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Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetonitrile.
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Addition of Reagents: The corresponding α-bromoketone (1-1.2 equivalents) is added to the solution.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until completion.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
For the specific synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine, 5-methyl-2-aminopyridine would be reacted with a suitable 2,2-dihaloacetaldehyde equivalent or a related α-halocarbonyl compound under appropriate conditions.[4][5]
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Capillary Method:
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A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental property, particularly in the context of drug development and formulation.
Equilibrium Solubility Method:
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An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
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The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For heterocyclic compounds like imidazo[1,2-a]pyridines, which contain basic nitrogen atoms, determining the pKa is important for understanding their behavior in physiological environments.
Potentiometric Titration:
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A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the curve, where half of the compound is protonated.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Shake-Flask Method:
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A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and water or a buffer (representing the aqueous phase).
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A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.
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The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand until the layers have fully separated.
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The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6][7][8]
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[10][11][12][13] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another crucial pathway involved in embryonic development and tumorigenesis. Aberrant activation of this pathway is frequently observed in various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin pathway, leading to the downregulation of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[14]
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazo[1,2-a]pyridine derivative, such as 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Caption: General experimental workflow for synthesis and characterization.
References
- 2. 3-ブロモイミダゾ[1,2-a]ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
